

Physical and chemical characteristics of Sirolimus-d3

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Compound of Interest

Compound Name: *Rapamycin-d3*

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Sirolimus-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sirolimus-d3, also known as **Rapamycin-d3**. Designed for researchers, scientists, and drug development professionals, this document details the molecule's properties, analytical methodologies for its quantification, and its mechanism of action within the mTOR signaling pathway. Sirolimus-d3 is the deuterated form of Sirolimus, a macrolide compound produced by the bacterium *Streptomyces hygroscopicus*. Its primary application in a research and clinical setting is as a robust internal standard for the accurate quantification of Sirolimus in biological matrices by mass spectrometry.^{[1][2]}

Core Physical and Chemical Properties

The fundamental physicochemical properties of Sirolimus-d3 are summarized below. These characteristics are essential for its handling, formulation, and analytical detection.

Property	Value	Source(s)
Chemical Name	(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone	[3]
Synonyms	Rapamycin-d3, Sirolimus-d3	[1][3]
CAS Number	392711-19-2	[1][3]
Molecular Formula	C ₅₁ H ₇₆ D ₃ NO ₁₃	[1]
Molecular Weight	917.2 g/mol	[1][3]
Appearance	Crystalline solid, granular or powder; Also available as a solution in ethanol	[1][4]
Purity	≥98% deuterated forms (d ₁ -d ₃)	[1]
UV Absorption (λ _{max})	268, 278, 289 nm	[1]
Storage	Store at or below –20°C	[1][4]

Solubility and Stability

The solubility and stability of a compound are critical parameters for experimental design and formulation development. Sirolimus is known for its poor aqueous solubility, a characteristic shared by its deuterated analogue.[5]

Solubility Profile

Solvent	Concentration	Source(s)
Ethanol	50 mg/mL	[1][4]
DMSO	25 mg/mL - 200 mg/mL	[1][4]
Methanol	25 mg/mL	[1]
Chloroform	5 mg/mL	[1]
Water	Very poorly soluble (estimated 5-20 µM for non-deuterated form)	[4]

Stability Profile

Sirolimus-d3 exhibits good stability under appropriate storage conditions. The non-deuterated form, sirolimus, has been studied more extensively, revealing key vulnerabilities.

- **Solid State:** Sirolimus demonstrates satisfactory stability in its solid, crystalline form, with a projected expiration date of 6 years under proper storage.[6] The deuterated form is stable for at least one year when stored at -20°C.[1]
- **Liquid Medium:** In solution, sirolimus shows instability when exposed to heat, as well as neutral or basic hydrolysis.[6] Its stability in aqueous solutions is limited, and it is recommended not to store aqueous solutions for more than one day.[4][6] It is also very unstable in phosphate-buffered saline (PBS) and HEPES buffer, particularly at 37°C.[5]

Mechanism of Action: mTOR Pathway Inhibition

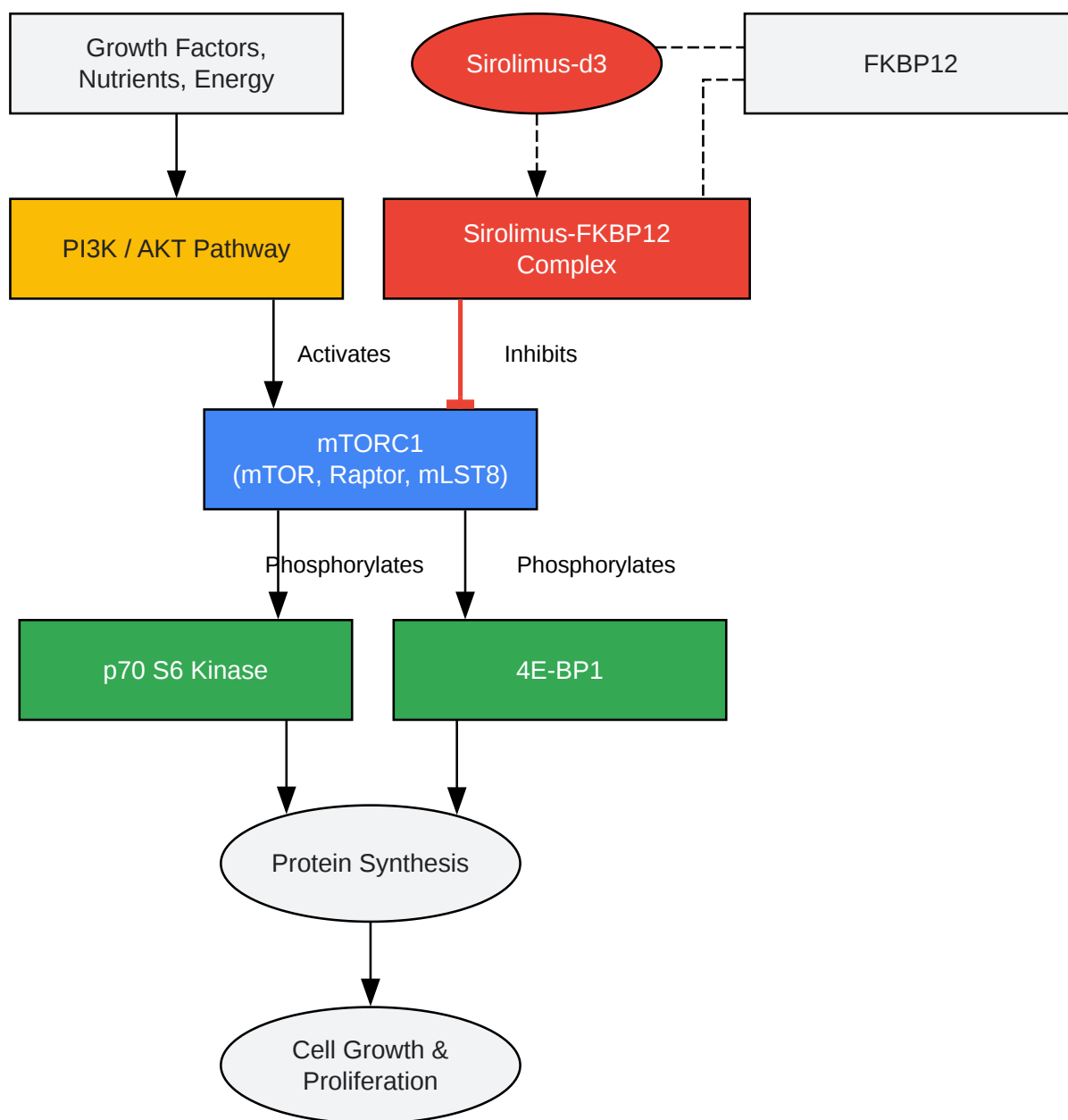
Sirolimus exerts its immunosuppressive and antiproliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[7][8]

The mechanism proceeds as follows:

- Sirolimus first binds to the intracellular protein FKBP12 (FK506-Binding Protein 12).[1][9]

- This newly formed Sirolimus-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[\[9\]](#)
- This action specifically inhibits the mTOR Complex 1 (mTORC1), which also contains the regulatory proteins Raptor and mLST8.[\[7\]](#)[\[9\]](#)
- The inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), ultimately leading to a blockage of protein synthesis and cell cycle progression.[\[7\]](#)

It is important to note that Sirolimus is a highly specific inhibitor of mTORC1, while the second mTOR complex, mTORC2, is generally considered insensitive to acute rapamycin treatment.[\[7\]](#)



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Caption: The mTOR signaling pathway and the inhibitory mechanism of Sirolimus.

Experimental Protocols for Quantification

Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of sirolimus is often required.[10][11] Sirolimus-d3 is the ideal internal standard for this purpose. The two primary analytical methods are High-Performance Liquid Chromatography with Ultraviolet detection

(HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometric detection (LC-MS/MS).[\[12\]](#)

Parameter	HPLC-UV Method	LC-MS/MS Method
Principle	Chromatographic separation followed by quantification based on UV absorbance.	Chromatographic separation followed by mass-based detection and quantification, using a deuterated internal standard.
Sample Prep	Hemolysis & Deproteinization: Use of zinc sulfate and acetone. Extraction: Liquid-liquid extraction with 1-chlorobutane after alkalization. The organic layer is dried and reconstituted.	Protein Precipitation: A simple one-step precipitation using an aqueous zinc sulfate and acetonitrile solution containing the internal standard (Sirolimus-d3).
Stationary Phase	Reverse-phase C18 column (e.g., 150 x 2.1 mm, 5 µm particle size).	Typically a reverse-phase C18 column.
Mobile Phase	Isocratic elution with a mixture of acetonitrile and water (e.g., 60% ACN) or acetonitrile and ammonium acetate buffer.	Gradient or isocratic elution with a mobile phase compatible with mass spectrometry (e.g., acetonitrile/water with formic acid or ammonium formate).
Detection	UV detector set to a wavelength of 278 nm.	Tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.
Internal Standard	Typically a structural analog of sirolimus.	Sirolimus-d3 is the preferred internal standard.

Key Advantages	Readily available instrumentation in many labs.	High sensitivity, high specificity, and improved accuracy due to the co-eluting, chemically identical internal standard.
Source(s)	[11] [12] [13]	[10] [14]

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